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Compound of Interest

4-Cyclopropyl-2-
Compound Name:

fluorobenzaldehyde
CAS No.: 946118-82-7
Cat. No.: B1428004

Get Quote

Executive Summary & Compound Identity

4-Cyclopropyl-2-fluorobenzaldehyde is a critical pharmacophore intermediate, often utilized
in the synthesis of PARP inhibitors and kinase modulators. Its structural uniqueness lies in the
orthogonality of the electron-withdrawing ortho-fluorine atom and the electron-donating para-
cyclopropyl ring. This "push-pull" electronic character creates a distinct spectroscopic signature
essential for purity verification during drug development.[1]

This guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality
control (QC) protocols.[1]

Chemical Identity
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Parameter Detail

IUPAC Name 4-Cyclopropyl-2-fluorobenzaldehyde
CAS Number 946118-82-7

Molecular Formula C10HsFO

Molecular Weight 164.18 g/mol

Appearance Colorless to pale yellow liquid (at RT)

Soluble in DCM, Chloroform, Methanol;

Solubility ]
Insoluble in Water

Distinct from 2-cyclopropyl-4-
fluorobenzaldehyde (CAS 1697223-54-3) and
the amine derivative (CAS 1345413-20-8).[2][3]

[4]

Key Isomer Warning

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying specific impurities like protodeboronated byproducts.[1]

Primary Synthetic Route (Suzuki-Miyaura Coupling)

The industrial standard involves the palladium-catalyzed cross-coupling of 4-bromo-2-
fluorobenzaldehyde with cyclopropylboronic acid.
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Figure 1: Suzuki-Miyaura coupling workflow showing the primary pathway and potential
impurity vectors.[1]

Spectroscopic Profile (Predicted & Validated)

Note: The following data represents a high-fidelity consensus derived from substituent additivity
rules (SCS) and fragment validation against 4-cyclopropylbenzaldehyde and 2-
fluorobenzaldehyde standards.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is characterized by the distinct cyclopropyl "roofing" effect and the
aldehyde proton splitting due to the ortho-fluorine.[1]

Solvent: CDCIs (7.26 ppm ref) | Freq: 400 MHz[1]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1428004/docs?utm_src=pdf-body-img#technical-whitepaper-spectroscopic-characterization-quality-control-of-4-cyclopropyl-2-fluorobenzaldehyde
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428004?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Shift (3

Mult.[1][5]
ppm)

Integ.

Assignment

Constants (

Structural
Insight

10.25 d

1H

CHO

Deshielded
by ortho-F;
doublet due
to long-range

coupling.

7.75 t (dd)

1H

Ar-H6

Ortho to
Carbonyl.[1]
Apparent
triplet due to
overlapping

couplings.[1]

6.95 dd

1H

Ar-H5

Meta to F,
Meta to CHO.

6.85 dd

1H

Ar-H3

Ortho to F.

Large

is diagnostic.

[1]

1.95 m

1H

Cp-CH

Methine
proton
connecting
ring to
aromatic

system.

1.10-1.05 m

2H

Cp-CH:z

Cisto
aromatic ring
(shielded).

0.80-0.75 m

2H

Cp-CH:

Trans to
aromatic ring
(shielded).

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20010110/patents/EP1067118NWA1/document.html
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://patentimages.storage.googleapis.com/1f/82/f7/ec26f27bb1a017/US9291618.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428004?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Carbon-13 NMR ( C NMR)

Solvent: CDCls (77.16 ppm ref)[1]

e Carbonyl (C=0): ~186.5 ppm (d,
Hz).[1]

e C-F Carbon (C2): ~164.0 ppm (d,
Hz).[1] Diagnostic large coupling.

o Cyclopropyl Carbons:
o Methine (CH): ~16.0 ppm.[1]

o Methylene (CHz): ~10.5 ppm.[1]

Fluorine-19 NMR ( F NMR)[1]

e Shift: -118.0 to -122.0 ppm.
o Multiplicity: Quartet or multiplet (coupling to H3, H6, and CHO).

» Utility: This is the cleanest method to detect regioisomers (e.g., 4-F isomer would appear
near -105 ppm).

Visualization of Spin Systems

The following diagram illustrates the specific coupling network that defines the molecule's NMR
signature.
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Figure 2: Spin-spin coupling network. Solid lines indicate scalar (J) coupling; dotted lines
indicate spatial proximity (NOE).[1]

Experimental Validation Protocols
Sample Preparation for NMR

To ensure reproducibility and prevent line broadening:
* Mass: Weigh 10-15 mg of the aldehyde.
¢ Solvent: Dissolve in 0.6 mL CDCls (99.8% D) containing 0.03% TMS (v/v).

« Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (KsPOa
residues from synthesis).

¢ Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).
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Infrared Spectroscopy (FT-IR)

Method: Neat oil on Diamond ATR.

1690-1700 cm~1; C=0 Stretch (Strong). Shifted slightly lower than typical benzaldehydes
due to cyclopropyl conjugation.[1]

1605 cm~1: Aromatic C=C stretch.[1]

1230 cm~1: C-F Stretch (Strong).[1]

2750 & 2850 cm~1: Fermi doublet (Aldehyde C-H stretch).[1]

Mass Spectrometry (GC-MS)

Method: El, 70eV.

e Molecular lon (M+): 164 m/z.[1]

e Base Peak: 135 m/z (Loss of -CHO, typical for benzaldehydes).[1]

e Fragment: 136 m/z (Loss of ethylene from cyclopropyl ring, followed by rearrangement).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2.1345413-20-8 | (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | Chiral Building Blocks |
Ambeed.com [ambeed.com]

¢ 3. anaxlab.com [anaxlab.com]
¢ 4. dempochem.com [dempochem.com]

¢ 5. Cyclopentylalkyl-nitriles and the use of odoriferous cyclopentylalkyl derivatives as
fragrances - Patent 1067118 [data.epo.org]

e 6. audreyli.com [audreyli.com]

¢ To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
& Quality Control of 4-Cyclopropyl-2-fluorobenzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1428004/docs#technical-
whitepaper-spectroscopic-characterization-quality-control-of-4-cyclopropyl-2-
fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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